This compound can be classified as:
The synthesis of 2-hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been explored through various methods. One notable approach involves the reaction of 3-sulfolene with appropriate reagents to yield the desired isoindole structure:
The molecular structure of 2-hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be described as follows:
These structural features are significant for understanding the compound's reactivity and interaction with biological targets .
2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione participates in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 2-hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is primarily related to its biological activities:
These mechanisms suggest a broad spectrum of biological activities that merit further investigation.
The physical and chemical properties of 2-hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione include:
These properties are crucial for practical applications in laboratory settings.
The applications of 2-hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione span several fields:
These applications underscore the compound's significance in both research and industrial contexts.
The systematic IUPAC name 2-hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione precisely defines the core structure, indicating the presence of two carbonyl groups (dione), hydroxyl substitution at the nitrogen position, and partial unsaturation within the fused bicyclic system [2]. This compound belongs to the isoindolones class of organic compounds, characterized by aromatic polycyclic frameworks featuring an isoindole core bearing a ketone functionality [6]. The stereochemistry at the ring fusion positions (3a and 7a) creates chiral centers, with relative configurations reported as (3aR,4S,7R,7aS)- for the methano-bridged analog [4].
Alternative nomenclature reflects structural variations: the 4,7-methano-bridged derivative is systematically named 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-, (3aR,4S,7R,7aS)-rel-, emphasizing the norbornene-type annulation that modifies the ring saturation and stereochemistry [4] [7]. The molecular formula for the fundamental structure is C₈H₉NO₃ (molecular weight 167.16 g/mol), while the methano-bridged analog possesses the formula C₉H₉NO₃ (molecular weight 179.17 g/mol) due to the additional methylene bridge [2] [4]. Canonical SMILES representations (ON1C(=O)C2CC=CCC2C1=O) encode the connectivity, while InChI identifiers (InChI=1S/C8H9NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-2,5-6,12H,3-4H2) provide a standardized descriptor for database searching [2].
Table 1: Nomenclature and Identifiers for Core Compound and Derivatives
Compound Variant | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Systematic Name |
---|---|---|---|---|
Core Structure | 7151-24-8 | C₈H₉NO₃ | 167.16 | 2-hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
4,7-Methano Derivative | 21715-90-2; 39743-84-5 | C₉H₉NO₃ | 179.17 | (3aR,4S,7R,7aS)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
2-(2-Hydroxy-4-nitrophenyl) Derivative | 774189-08-1 | C₁₄H₁₂N₂O₅ | 288.26 | 2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
The synthetic exploration of reduced isoindolediones traces to mid-20th century investigations into Diels-Alder adducts of furan-containing dienophiles. The foundational chemistry emerged from studies of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (prepared via [4+2] cycloaddition between 3-sulfolene and maleic anhydride), which served as the precursor for early N-hydroxylation reactions [3]. The specific compound 2-hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione was first reported in the context of metal hydride reduction studies of bicyclic imides during the 1960s-1970s, when researchers discovered that sodium borohydride reduction of N-substituted analogs produced complex reaction mixtures including acylaminocarbinol derivatives [3].
The methano-bridged variant (N-Hydroxy-5-norbornene-2,3-dicarboximide) gained prominence in the 1970s-1980s as a racemization-suppressing agent in peptide synthesis, with its CAS registration (21715-90-2) reflecting its application-driven development [7]. Landmark studies by Horii et al. in 1961 elucidated the unusual reduction pathways of phthalimide derivatives with sodium borohydride, establishing the mechanistic groundwork for understanding the reactivity of partially saturated analogs [3]. Subsequent investigations by Speckamp et al. expanded this knowledge to include succinimide reductions, further contextualizing the chemical behavior of these conformationally constrained imides [3]. The compound's structural characterization advanced significantly through X-ray crystallographic analyses, which confirmed the relative stereochemistry at the ring fusion positions and the exo-orientation of substituents in bicyclic derivatives [3] [4].
This hydroxyisoindoledione serves as a pivotal building block in synthetic organic chemistry, primarily functioning as a precursor to stereochemically complex isoindoline derivatives. Reduction with hydride donors like sodium borohydride yields acylaminocarbinol intermediates that can undergo further transformation to carboxamides—key synthons for alkaloid synthesis and chiral auxiliaries [3]. The compound's embedded N-hydroxy group imparts unique reactivity in metal-catalyzed transformations and serves as an activating handle for radical reactions. Its methano-bridged derivative (HONb) has demonstrated particular utility in peptide coupling chemistry, where it inhibits racemization during DCC-mediated amide bond formation—a crucial advantage in synthesizing enantiomerically pure peptide therapeutics [7].
Within medicinal chemistry research, the structural motif has inspired the development of bioactive isoindole-1,3-dione analogs. While the core compound itself isn't a therapeutic agent, its derivatives exhibit diverse biological activities. Notably, cantharimide analogs derived from related scaffolds have shown anticancer properties through inhibition of protein phosphatases, while substituted isoindolones demonstrate psychotropic and anticonvulsant effects [3]. The bicyclic framework provides a conformationally restricted platform for designing enzyme inhibitors that exploit the N-hydroxy group for transition-state mimicry or metal coordination in active sites. Recent computational investigations of reduction mechanisms using this scaffold have provided fundamental insights into stereoelectronic effects governing exo-selectivity in nucleophilic additions to bicyclic systems—knowledge applicable to rational drug design [3].
Contemporary research objectives focus on four primary domains:
Table 2: Key Physicochemical Properties and Research Applications
Property/Application | Core Compound (C₈H₉NO₃) | 4,7-Methano Derivative (C₉H₉NO₃) |
---|---|---|
Molecular Weight | 167.16 g/mol | 179.17 g/mol |
Density | Not reported | 1.574 ± 0.06 g/cm³ |
Boiling Point | Not reported | 347.7 ± 52.0 °C (predicted) |
Water Solubility | 217 g/L (predicted) | Not reported |
pKa (Hydroxyl Group) | 9.00 ± 0.20 (predicted) | Not reported |
Primary Research Application | Reduction studies to acylaminocarbinols | Racemization suppression in peptide synthesis |
Theoretical Focus | Reaction mechanism via DFT computations | Stereoelectronic effects in nucleophilic additions |
Research on this compound operates within several interconnected theoretical frameworks:
These theoretical constructs provide predictive models for reactivity and guide the design of derivatives with tailored properties. The integration of computational chemistry with experimental validation represents a paradigm shift in the study of such complex heterocycles, enabling precise control over stereochemical outcomes in synthetic applications [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: